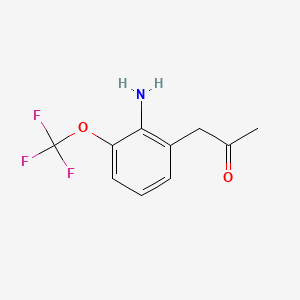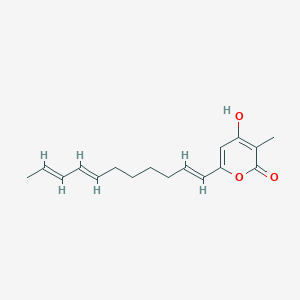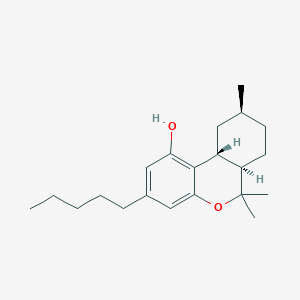
9(S)-Hexahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(S)-Hexahydrocannabinol is a synthetic cannabinoid derived from tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties. It is a stereoisomer of hexahydrocannabinol, which means it has the same molecular formula but differs in the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Hexahydrocannabinol typically involves the hydrogenation of tetrahydrocannabinol. This process requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the selective production of the desired stereoisomer.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the compound with high purity. Quality control measures are implemented to ensure consistency and safety in the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9(S)-Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst, similar to its synthesis process.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Further reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
9(S)-Hexahydrocannabinol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the chemical behavior of cannabinoids and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, including cell signaling and gene expression.
Medicine: Explored for its potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 9(S)-Hexahydrocannabinol involves its interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are part of a complex signaling network that regulates various physiological processes, including pain perception, immune response, and mood. By binding to these receptors, this compound modulates their activity, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Delta-9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, known for its strong psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits, including anti-anxiety and anti-inflammatory properties.
Hexahydrocannabinol (HHC): A hydrogenated derivative of THC, similar to 9(S)-Hexahydrocannabinol but with different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with cannabinoid receptors and its overall pharmacological profile. This distinct arrangement of atoms can result in different therapeutic effects and potency compared to other cannabinoids.
Propiedades
Número CAS |
36403-91-5 |
|---|---|
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,16-17,22H,5-11H2,1-4H3/t14-,16+,17+/m0/s1 |
Clave InChI |
XKRHRBJLCLXSGE-USXIJHARSA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


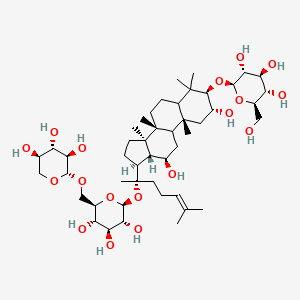
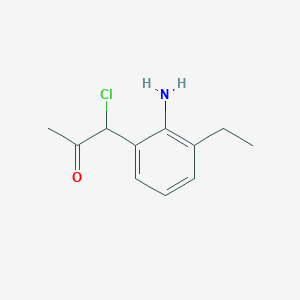
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
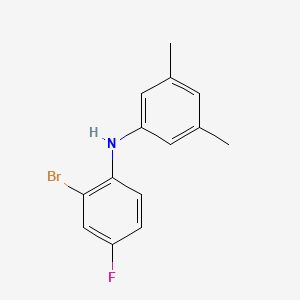
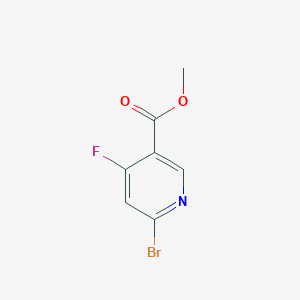
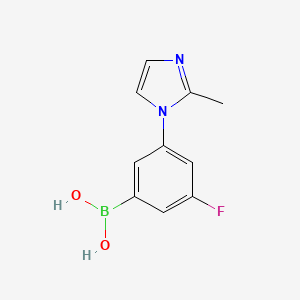
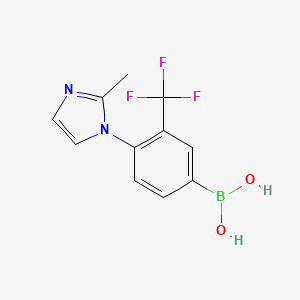
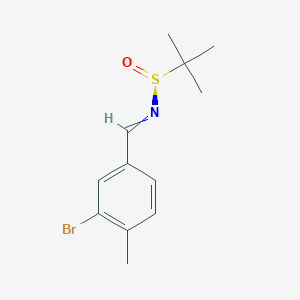
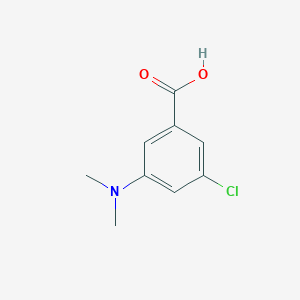
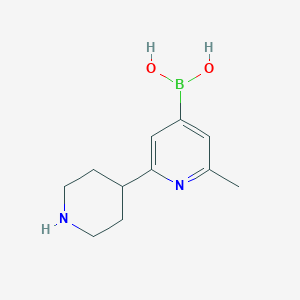
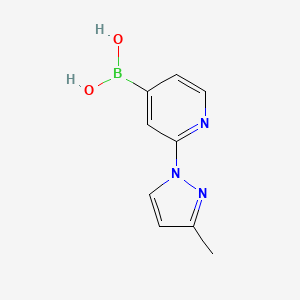
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
